Diumide-K
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84788-22-7 |
|---|---|
Molecular Formula |
C12H11Cl2KN2O5S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
potassium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;chloride |
InChI |
InChI=1S/C12H11ClN2O5S.ClH.K/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1H;/q;;+1/p-1 |
InChI Key |
OBQXJHXAVCXBHK-UHFFFAOYSA-M |
SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Cl-].[K+] |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Cl-].[K+] |
Synonyms |
Diumide-K Diumide-K continus |
Origin of Product |
United States |
Scientific Research Applications
Heart Failure Management
Diumide-K has shown significant benefits in managing patients with heart failure. A comparative study involving elderly patients with cardiac failure demonstrated that the combination of furosemide and potassium chloride in this compound resulted in:
- Higher Serum Potassium Levels : Patients exhibited significantly improved potassium levels compared to those receiving separate potassium supplements.
- Enhanced Heart Function : The combined therapy led to better overall heart function.
- Improved Patient Satisfaction : Patients preferred the single-tablet regimen over taking separate medications .
Chronic Renal Insufficiency
In cases of chronic renal insufficiency, this compound has been effective in managing fluid retention while preventing hypokalemia. Studies indicate that patients receiving long-term furosemide therapy benefit from the potassium supplementation provided by this compound, which helps maintain electrolyte balance and reduces the risk of complications associated with low potassium levels .
Pharmacological Properties
The pharmacodynamics of this compound reveal that furosemide acts by inhibiting sodium reabsorption in the ascending loop of Henlé, leading to increased urine production. The presence of potassium chloride is crucial as it counters the hypokalemic effect induced by furosemide, ensuring that patients maintain adequate potassium levels during treatment .
Comparative Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- A crossover study involving patients on long-term furosemide therapy showed that the combination with this compound significantly raised plasma potassium levels compared to furosemide alone.
- Another study found that while both this compound and Burinex K (another diuretic combination) improved potassium levels, this compound was preferred for its convenience and patient compliance .
Safety Profile
The safety profile of this compound is well-documented, with a low incidence of side effects reported. The controlled-release formulation minimizes peaks and troughs in drug levels, enhancing tolerability among patients .
Data Table: Summary of Clinical Findings
Preparation Methods
Potassium Chloride Layer
The potassium chloride layer employs a wet granulation process to ensure prolonged release:
- Adhesive Preparation : A 3% w/v polyvinyl pyrrolidone (PVP) solution in isopropyl alcohol (IPA) is used as a binder.
- Granulation : Potassium chloride is mixed with HPMC E5 and lactose, followed by wet massing and sieving through a 30-mesh screen.
- Drying : Granules are tray-dried at 60°C to achieve a moisture content of ≤2%.
Table 1: Granulation Parameters for Potassium Chloride Layer
| Parameter | Specification | Source |
|---|---|---|
| Binder Concentration | 3% PVP in IPA | |
| Drying Temperature | 60°C | |
| Sieve Size | 30# | |
| Excipient Ratio (KCl:HPMC) | 80:20 |
Furosemide Layer
The immediate-release furosemide layer uses direct compression :
- Superdisintegrants : Sodium starch glycolate (3% w/w) ensures rapid disintegration.
- Lubrication : Magnesium stearate (0.5% w/w) prevents sticking during compression.
Bilayer Tablet Compression
The bilayer structure is achieved using a rotary tablet press with dual feed systems:
- First Layer : Potassium chloride granules are pre-compressed at 2–3 kN to form a porous matrix.
- Second Layer : Furosemide blend is added and compressed at 6–7 kN to ensure mechanical stability.
Table 2: Bilayer Tablet Properties
| Property | Specification | Source |
|---|---|---|
| Hardness | 6–7 kg/cm² | |
| Friability | ≤0.8% | |
| Disintegration Time | ≤15 minutes (furosemide layer) |
Film Coating and Quality Control
Coating Process
A differentially permeable membrane is applied to the potassium chloride layer:
In Vitro Dissolution Testing
The dissolution profile must meet the following criteria:
Table 3: Dissolution Profile Compliance
| Time (h) | KCl Release (%) | Furosemide Release (%) |
|---|---|---|
| 1 | 25 ± 5 | 95 ± 3 |
| 8 | 90 ± 5 | N/A |
Stability and Shelf Life
This compound exhibits 36-month stability under ambient conditions (25°C/60% RH). Accelerated stability testing (40°C/75% RH) confirms no significant degradation over 6 months.
Challenges in Manufacturing
- Layer Separation : Minimized by optimizing pre-compression force (2–3 kN).
- Hyperkalemia Risk : Controlled by ensuring KCl release ≤35% in the first hour.
- Excipient Compatibility : Lactose avoids interactions with furosemide’s sulfonamide group.
Recent Advances in Formulation
Q & A
Q. How should researchers design reproducible experiments to study Diumide-K’s pharmacological mechanisms?
- Methodological Answer : Begin with a hypothesis-driven experimental design, ensuring alignment with frameworks like PICO (Patient/population, Intervention, Comparison, Outcome) to structure objectives. For in vitro or in vivo studies, include positive/negative controls (e.g., reference diuretics for comparison) and standardized dosing protocols. Follow guidelines for compound characterization: report purity (HPLC), spectral data (NMR, IR), and physicochemical properties (solubility, stability) to enable replication . Use statistical power analysis to determine sample sizes and minimize variability.
Q. What strategies ensure a comprehensive literature review for this compound research?
- Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed, SciFinder, or Reaxys with Boolean operators (e.g., "this compound AND diuretic AND pharmacokinetics"). Cross-reference citations in seminal papers to identify foundational studies. Critically evaluate sources for conflicts of interest or methodological flaws (e.g., lack of blinding in clinical trials) . Avoid unreliable platforms like , as noted in the query constraints.
Q. How can researchers validate conflicting data on this compound’s efficacy across studies?
- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using tools like I² statistics. Investigate potential sources of discrepancy:
-
Experimental variables : Differences in dosage, administration routes, or model systems (e.g., rodent vs. human cell lines).
-
Analytical methods : Compare assay sensitivity (e.g., LC-MS vs. ELISA for metabolite quantification).
Document findings in a contradiction matrix (Table 1) to guide further hypothesis testing .Table 1 : Example Contradiction Analysis Framework
Study Dose (mg/kg) Model System Efficacy (%) Potential Confounder A et al. (2020) 10 Rat kidney cells 75 Serum-free medium B et al. (2022) 5 Human proximal tubules 50 Serum-containing medium
Advanced Research Questions
Q. What advanced techniques resolve uncertainties in this compound’s metabolite profiling?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with molecular networking to map metabolic pathways. Use isotope-labeling (e.g., ¹³C-Diumide-K) to track biotransformation products in vivo. Validate findings with computational tools like METLIN or GNPS libraries. For novel metabolites, provide fragmentation patterns and retention times in supplementary materials .
Q. How can researchers optimize this compound’s selectivity to minimize off-target effects?
- Methodological Answer : Apply structure-activity relationship (SAR) studies using crystallography (e.g., X-ray co-structures with target proteins) or molecular docking simulations. Test selectivity via kinome-wide profiling or CRISPR-Cas9 knockout models. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets .
Q. What integrative approaches address gaps in this compound’s long-term safety data?
- Methodological Answer : Combine longitudinal cohort studies with toxicogenomics (RNA-seq, proteomics) to identify biomarkers of adverse effects. Apply Hill’s criteria for causation to distinguish correlation from causality. Share raw data via FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) to facilitate independent validation .
Methodological Best Practices
- Data Reporting : Adhere to the Beilstein Journal’s guidelines: limit main text to 5 critical compounds; deposit extensive datasets (e.g., dose-response curves) in supplementary files with descriptive metadata .
- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments. For human studies, include IRB approval numbers and informed consent protocols .
- Collaboration Frameworks : Use project management tools (e.g., Gantt charts) to allocate tasks, track milestones, and ensure interdisciplinary coordination (e.g., chemists, pharmacologists) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
